N-(4-methylphenyl)-3-nitrobenzamide
Description
Properties
CAS No. |
6911-92-8 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O3/c1-10-5-7-12(8-6-10)15-14(17)11-3-2-4-13(9-11)16(18)19/h2-9H,1H3,(H,15,17) |
InChI Key |
UEPGMSOIQCDFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituent type, position, and electronic effects. Key comparisons include:
Physical and Chemical Properties
- Electronic Effects : The nitro group’s electron-withdrawing nature lowers the electron density of the aromatic ring, enhancing intermolecular interactions like hydrogen bonding (e.g., C–H⋯N) and π-π stacking. Methoxy or methyl groups, being electron-donating, counterbalance this effect .
- Melting Points and Solubility : Nitro-substituted benzamides generally exhibit higher melting points due to strong intermolecular forces. For instance, N-(4-methoxyphenyl)-3-nitrobenzamide (MW 272.26) may have lower melting points compared to halogenated derivatives due to reduced polarity .
Crystallographic and Solid-State Behavior
- Crystal Packing : Weak interactions dominate, as seen in related compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines. For N-(4-methylphenyl)-3-nitrobenzamide, C–H⋯O/N hydrogen bonds and π-π interactions (dihedral angles ~56° between aromatic planes) likely govern packing, similar to ’s imidazole derivatives .
- Halogen Influence : Chloro or bromo substituents (e.g., in ) introduce additional C–H⋯X interactions, increasing lattice stability compared to methyl or methoxy groups .
Preparation Methods
Solvent Selection
Temperature Control
Q & A
Q. What are the optimized synthetic routes for N-(4-methylphenyl)-3-nitrobenzamide, and how do reaction conditions influence yield and purity?
The synthesis involves a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methylaniline under microwave irradiation, achieving completion in 1 minute. Key parameters include:
- Catalyst : Acidic or basic conditions to facilitate nucleophilic attack.
- Temperature : Controlled heating (e.g., 80–100°C) to avoid side reactions like nitro group reduction.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
Yield optimization requires purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methylphenyl protons at δ 2.3 ppm).
- X-ray Diffraction (XRD) : Resolves crystal packing, hydrogen bonding (N–H···O and C–H···O), and torsion angles. Single-crystal XRD data reveal a monoclinic system with P2₁/c space group .
Q. What in vitro assays are used to screen the biological activity of this compound?
- Enzyme Inhibition : Dose-dependent assays against targets like cyclooxygenase (COX) or kinases, measuring IC₅₀ values.
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with comparisons to controls like cisplatin.
- Antimicrobial Screening : Disc diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in the crystal lattice affect the compound’s physicochemical properties?
Hirshfeld surface analysis shows that N–H···O (amide-nitro) and C–H···O (aryl-nitro) interactions dominate crystal packing. These bonds:
- Stabilize the crystal structure, reducing solubility in non-polar solvents.
- Influence melting points (e.g., observed mp ~215–220°C).
- Impact bioavailability by affecting dissolution rates .
Q. What computational approaches validate the electronic structure and reactivity of this compound?
- DFT (B3LYP/6-311G(d)) : Calculates HOMO-LUMO energy gaps (~4.5 eV), indicating moderate reactivity.
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (nitro O) and electrophilic (amide H) sites for interaction studies.
- Molecular Docking : Predicts binding affinities with enzymes like factor Xa (e.g., docking score −8.2 kcal/mol) .
Q. How do substituent variations (e.g., halogenation) on the phenyl ring alter bioactivity?
- Bromine/Chlorine : Electron-withdrawing groups enhance antiproliferative activity (e.g., IC₅₀ of 12 µM vs. 25 µM for methyl derivatives).
- Nitro Position : Meta-nitro (3-nitro) improves enzyme inhibition compared to para-substituted analogs.
- Methyl Group : Enhances lipophilicity, increasing membrane permeability .
Q. How can contradictory data on solubility and bioactivity be resolved experimentally?
- Solubility Optimization : Use co-solvents (DMSO/PEG) or nanoformulations to improve aqueous dispersion.
- Bioassay Reproducibility : Standardize cell culture conditions (e.g., serum-free media to avoid protein binding).
- Metabolite Profiling : LC-MS/MS to identify active metabolites masking parent compound efficacy .
Q. What strategies improve the compound’s selectivity for therapeutic targets?
- Structural Hybridization : Combine with quinazoline or morpholinopropyl moieties to target specific kinases.
- Prodrug Design : Mask the nitro group as a bioreducible prodrug (e.g., nitroreductase-sensitive derivatives).
- SAR Studies : Systematic substitution at the 4-methylphenyl or nitrobenzamide positions .
Q. What mechanistic insights explain its enzyme inhibition activity?
- Competitive Inhibition : Binding to the active site of COX-2, validated by Lineweaver-Burk plots.
- Redox Modulation : Nitro group reduction generates reactive intermediates (e.g., hydroxylamines) that alkylate thiol groups in enzymes.
- Allosteric Effects : Induced conformational changes in hFXa, observed in molecular dynamics simulations .
Q. How does the nitro group’s stability impact synthetic scalability and biological half-life?
- Synthetic Stability : Avoid reducing agents (e.g., Pd/C) during synthesis; use inert atmospheres to prevent premature reduction.
- Metabolic Stability : In vivo, nitro groups undergo hepatic CYP450-mediated reduction, shortening half-life. Strategies include deuterium labeling or fluorination to slow metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
